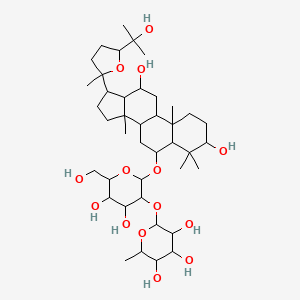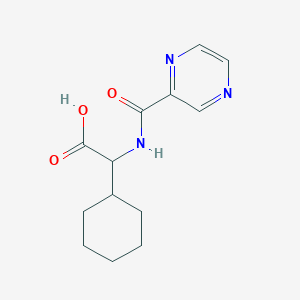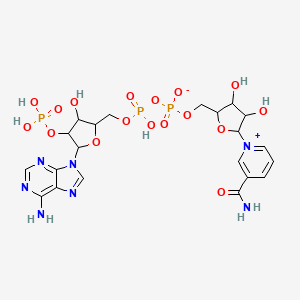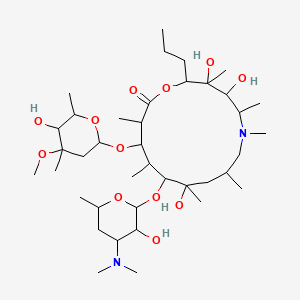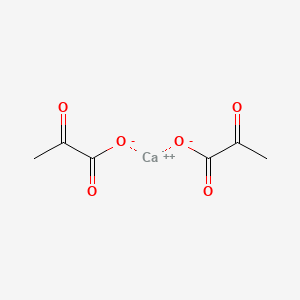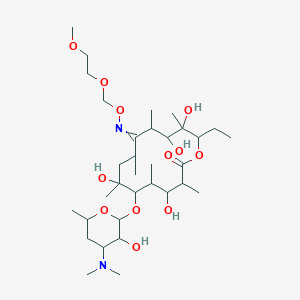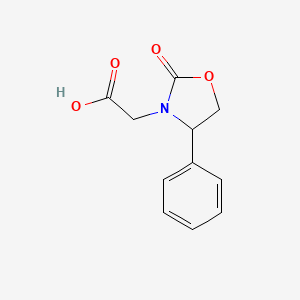
2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid is a compound with a molecular formula of C11H11NO4 and a molecular weight of 221.21 g/mol It is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with an appropriate oxazolidinone derivative under controlled conditions . The reaction typically requires the use of a base, such as triethylamine, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways . In the context of its antibacterial properties, the compound may interfere with bacterial protein synthesis, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
Linezolid: An oxazolidinone-based antibacterial agent with a unique mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced antibacterial activity and reduced resistance potential.
Oxazolidinone derivatives: Various other derivatives with modifications to the oxazolidinone ring, each exhibiting different biological activities and applications.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in multiple fields.
Properties
IUPAC Name |
2-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMRNJLFMISMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

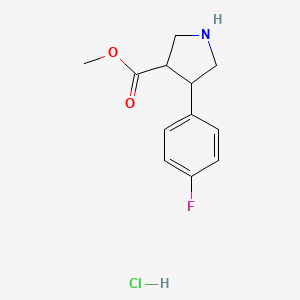
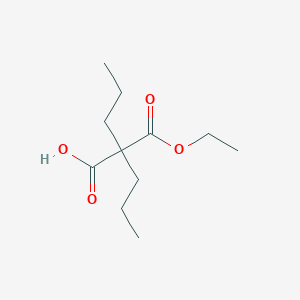
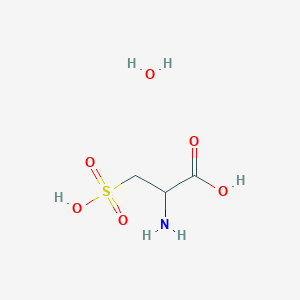
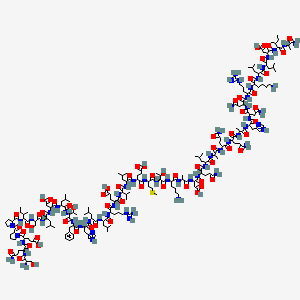
![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)
![Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13397880.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13397891.png)
